(E)-3-(2-chlorophenyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
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Description
(E)-3-(2-chlorophenyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its diverse range of biological activities. The compound is synthesized by the condensation of 3-hydroxybenzaldehyde and 2-chlorobenzohydrazide with ethyl acetoacetate.
Scientific Research Applications
Antimicrobial Activity
Compounds derived from pyrazole-5-carbohydrazide have shown significant antimicrobial activities. For instance, novel substituted pyrazole-5-carbohydrazide hydrazone derivatives exhibited inhibitory effects on the growth of A549 lung cancer cells, with some inducing apoptosis, highlighting their potential in cancer therapy (Zheng et al., 2009). Similarly, some novel 2-substituted-3-methylbenzofuran derivatives have been evaluated for their antimicrobial activity, demonstrating significant effectiveness against a range of fungal and bacterial species (Abdel‐Aziz et al., 2009).
Cancer Research
A series of novel 3-aryl-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazide hydrazone derivatives were synthesized and investigated for their effects on A549 cell growth. The results showed that all compounds had inhibitory effects on the growth of A549 lung cancer cells, with specific compounds possessing high growth inhibitory effect and inducing apoptosis in A549 lung cancer cells, indicating their potential as anticancer agents (Zheng et al., 2009).
Corrosion Inhibition
The corrosion protection behavior of carbohydrazide-pyrazole compounds on mild steel in acidic solutions has been studied, demonstrating high inhibition efficiency. This suggests their application in protecting metals from corrosion, which is significant for industrial applications (Paul et al., 2020).
properties
IUPAC Name |
3-(2-chlorophenyl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O2/c18-14-7-2-1-6-13(14)15-9-16(21-20-15)17(24)22-19-10-11-4-3-5-12(23)8-11/h1-10,23H,(H,20,21)(H,22,24)/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFULSBFCKKMEY-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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